

# Preclinical Profile of SHP389 (TNO155): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical profile of **SHP389**, also known as TNO155, a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). The information presented herein is collated from various preclinical studies to support further research and drug development efforts.

#### **Introduction to SHP2 and SHP389**

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase. It plays a pivotal role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), modulating key cellular processes such as proliferation, survival, and differentiation primarily through the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers.[3]

**SHP389** (TNO155) is an orally bioavailable, selective, allosteric inhibitor of SHP2.[3][4] It stabilizes the inactive conformation of SHP2, thereby preventing its activation and downstream signaling.[1] This mechanism of action provides high selectivity and potent inhibition of SHP2 activity.[3]

#### **Mechanism of Action**







**SHP389** binds to an allosteric pocket of the SHP2 protein, locking it in an auto-inhibited conformation.[3] This prevents the catalytic domain from accessing its substrates, thereby inhibiting SHP2's phosphatase activity. The inhibition of SHP2 by **SHP389** leads to the downregulation of the RAS-MAPK signaling cascade, which is a key driver of cell proliferation and survival in many cancer types.[1]

## **Signaling Pathway**

The following diagram illustrates the role of SHP2 in the RAS-MAPK signaling pathway and the point of intervention for **SHP389**.





Click to download full resolution via product page

Caption: SHP2's role in the RAS-MAPK signaling pathway and inhibition by SHP389.



## **Quantitative Preclinical Data**

The following tables summarize the key quantitative data for **SHP389** (TNO155) from preclinical studies.

**Table 1: Biochemical Potency** 

| Parameter | Value    | Reference |
|-----------|----------|-----------|
| IC50      | 0.011 μΜ | [5]       |

**Table 2: In Vitro Anti-proliferative Effects (Combination** 

Therapy)

| Cell Line                      | Combination Agent                                        | Effect                                                                      | Reference |
|--------------------------------|----------------------------------------------------------|-----------------------------------------------------------------------------|-----------|
| EGFR-mutant NSCLC              | Nazartinib (EGFR inhibitor)                              | Synergistic reduction in cell growth                                        | [1][6]    |
| BRAFV600E<br>Colorectal Cancer | Dabrafenib (BRAF inhibitor) + Trametinib (MEK inhibitor) | Synergistic activity by blocking ERK feedback activation                    | [6][7]    |
| KRAS G12C Cancer<br>Cells      | KRAS G12C Inhibitor                                      | Enhanced efficacy by<br>blocking feedback<br>activation of wild-type<br>RAS | [6][7]    |
| ALK-mutant<br>Neuroblastoma    | Lorlatinib (ALK inhibitor)                               | Synergistically reduced cell growth                                         | [8][9]    |

# Table 3: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models



| Cancer Model                                               | Combination Agent             | Effect                                                       | Reference |
|------------------------------------------------------------|-------------------------------|--------------------------------------------------------------|-----------|
| EGFR-mutant NSCLC<br>PDX                                   | Osimertinib (EGFR inhibitor)  | Enhanced anti-tumor efficacy compared to single agents       | [1]       |
| BRAF V600-mutant<br>Colorectal Cancer<br>Xenograft (HT-29) | Dabrafenib +<br>Trametinib    | Greater tumor growth inhibition than single agents           | [7]       |
| Lung and Colorectal Cancer PDXs (including KRAS- mutant)   | Ribociclib (CDK4/6 inhibitor) | Combination benefit observed                                 | [6]       |
| ALK-mutant<br>Neuroblastoma<br>Xenograft                   | Lorlatinib                    | Reduced or delayed<br>tumor growth and<br>prolonged survival | [8]       |

# **Table 4: Pharmacokinetic Profile of TNO155 in Different**

**Species** 

| Species | Clearanc<br>e<br>(mL/min/k<br>g) | Volume of<br>Distributi<br>on (L/kg) | Half-life<br>(hours) | Oral<br>Bioavaila<br>bility (%) | Tmax<br>(hours) | Referenc<br>e |
|---------|----------------------------------|--------------------------------------|----------------------|---------------------------------|-----------------|---------------|
| Mouse   | 24                               | 3                                    | 2                    | 78                              | 0.8             | [5]           |
| Rat     | 15                               | 7                                    | 8                    | 100                             | 1               | [5]           |
| Dog     | 4                                | 3                                    | 9                    | >100                            | 2               | [5]           |
| Monkey  | 6                                | 4                                    | 9                    | 60                              | 2               | [5]           |

# **Experimental Protocols**

Detailed methodologies for key preclinical experiments are outlined below.

## **In Vitro Cell Proliferation Assay**



- Objective: To determine the anti-proliferative effects of SHP389 as a single agent and in combination with other inhibitors.
- Cell Lines: Relevant cancer cell lines (e.g., EGFR-mutant NSCLC).
- Procedure:
  - Cells are seeded in 96-well plates and allowed to adhere overnight.
  - Cells are treated with a dose-response range of SHP389, a combination agent, or both. A
    vehicle-treated group serves as a control.
  - Plates are incubated for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.[1]
  - Cell viability is assessed using a commercially available reagent (e.g., CellTiter-Glo®).
  - Luminescence is measured using a plate reader.
  - Cell viability is calculated as a percentage relative to the vehicle-treated control wells.[1]

#### In Vivo Patient-Derived Xenograft (PDX) Model Study

- Objective: To evaluate the anti-tumor efficacy of SHP389 as a single agent and in combination with other targeted therapies in a more clinically relevant model.
- Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice).[1]
- Procedure:
  - Tumor Implantation: Patient-derived tumor fragments or cell suspensions are implanted subcutaneously into the flank of the mice.[4]
  - Tumor Monitoring: Tumor growth is monitored by caliper measurements two to three times weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.[4]
  - Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups (Vehicle control, SHP389 monotherapy, combination agent monotherapy, SHP389 + combination agent).[4]



- Drug Administration: SHP389 is formulated for oral administration (e.g., in 0.5% methylcellulose) and administered via oral gavage at a specified dose and schedule.[4]
   The combination agent is administered according to its established protocol.
- Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition.
- Pharmacodynamic Analysis: At the end of the study, tumors may be harvested for biomarker analysis (e.g., Western blotting for p-ERK) to confirm target engagement.

#### **Experimental Workflow Diagram**

The following diagram outlines a typical workflow for an in vivo xenograft study.





Click to download full resolution via product page

Caption: A generalized experimental workflow for preclinical in vivo xenograft studies.



## **Summary and Future Directions**

The preclinical data for **SHP389** (TNO155) demonstrate that it is a potent and selective SHP2 inhibitor with a favorable pharmacokinetic profile across multiple species.[5] While modest as a single agent in some contexts, its true potential appears to lie in combination therapies.[7][10] Preclinical studies have consistently shown synergistic anti-tumor activity when **SHP389** is combined with inhibitors of key oncogenic pathways, such as EGFR, BRAF/MEK, and ALK.[1] [7][8] These findings provide a strong rationale for the ongoing clinical evaluation of **SHP389** in various combination regimens for the treatment of advanced solid tumors.[7][11][12] Future research will likely focus on identifying predictive biomarkers for sensitivity to SHP2 inhibition and optimizing combination strategies to overcome both intrinsic and acquired resistance to targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. | BioWorld [bioworld.com]
- 6. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Collection Data from SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - Cancer Research Communications -Figshare [aacr.figshare.com]
- 9. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. researchgate.net [researchgate.net]
- 11. targetedonc.com [targetedonc.com]
- 12. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Preclinical Profile of SHP389 (TNO155): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15574588#preclinical-profile-of-shp389-shp2-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com